Hydromorphone 3-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

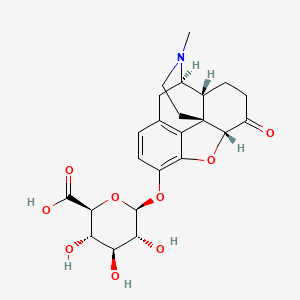

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30)/t10-,11+,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSHIBYUEOPPRX-NSSRKTJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018777 | |

| Record name | Hydromorphone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-76-8 | |

| Record name | Hydromorphone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROMORPHONE 3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A3GA26VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Conversion of Hydromorphone to Hydromorphone-3-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of hydromorphone-3-glucuronide (B1257947) (H3G) from hydromorphone. Hydromorphone, a potent semi-synthetic opioid analgesic, is primarily metabolized through glucuronidation, a phase II metabolic reaction. This process is predominantly mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) in the liver. The resulting major metabolite, H3G, is devoid of analgesic activity but has been shown to possess neuroexcitatory properties. Understanding the kinetics, influencing factors, and experimental methodologies for studying this pathway is crucial for drug development, clinical pharmacology, and toxicological assessments. This document details the enzymatic conversion, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

The Metabolic Pathway: Glucuronidation of Hydromorphone

The primary route of hydromorphone metabolism in humans is hepatic glucuronidation.[1][2] This process involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of the hydromorphone molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the principal isoform responsible for this biotransformation.[3][4][5] The conversion of hydromorphone to H3G is extensive, with over 95% of a hydromorphone dose being metabolized through this pathway.[1] Unlike many other opioids, hydromorphone does not undergo significant metabolism by the cytochrome P450 (CYP) enzyme system.[6][7]

The resulting metabolite, H3G, is more water-soluble than the parent drug, facilitating its renal excretion.[2] While H3G lacks analgesic effects, its accumulation, particularly in patients with renal impairment, has been associated with neuroexcitatory effects such as allodynia, myoclonus, and seizures.[7][8]

Key Enzyme: UDP-Glucuronosyltransferase 2B7 (UGT2B7)

UGT2B7 is a phase II metabolizing enzyme primarily expressed in the liver, but also found in other tissues such as the kidneys and the gastrointestinal tract.[9] It plays a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including opioids like morphine and hydromorphone.[5] The activity of UGT2B7 can be influenced by genetic polymorphisms, which may contribute to inter-individual variability in hydromorphone metabolism and response.[5][9] The regulation of UGT2B7 expression is complex and can be influenced by various factors, including nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and microRNAs such as miR-216b-5p.[1][6]

Quantitative Data

The following table summarizes the available quantitative data for the metabolism of hydromorphone to H3G.

| Parameter | Value | System | Reference |

| Enzyme Kinetics | |||

| Km (Hydromorphone) | 330 µM | Recombinant UGT2B7268His | [10] |

| Km (Hydromorphone) | 120 µM | Recombinant UGT2B7268Tyr | [10] |

| Pharmacokinetics | |||

| H3G:Hydromorphone Molar Ratio (Steady State) | ~27:1 | Humans | [1] |

| H3G Accumulation Factor (between dialysis) | 12.5 (12.1) | Hemodialysis Patients | [2][11] |

| H3G Removal during Hemodialysis | Effective | Hemodialysis Patients | [2][11] |

Experimental Protocols

In Vitro Hydromorphone Glucuronidation Assay

This protocol is adapted from studies on UGT2B7-mediated drug glucuronidation.[10]

Objective: To determine the kinetic parameters (Km and Vmax) of hydromorphone glucuronidation by UGT2B7.

Materials:

-

Recombinant human UGT2B7 or human liver microsomes (HLM)

-

Hydromorphone hydrochloride

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Bovine serum albumin (BSA)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal standard (e.g., deuterated hydromorphone)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and UGT2B7/HLM.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a range of hydromorphone concentrations and UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for H3G formation using a validated LC-MS/MS method.

-

Calculate reaction velocities and determine kinetic parameters using non-linear regression analysis (e.g., Michaelis-Menten equation).

Biochemical Synthesis of Hydromorphone-3-Glucuronide

This protocol is based on the biochemical synthesis of H3G using rat liver microsomes.[12]

Objective: To synthesize and purify H3G for use as a reference standard or for pharmacological studies.

Materials:

-

Rat liver microsomes

-

Hydromorphone hydrochloride

-

Uridine-5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate

-

Acetonitrile

-

β-glucuronidase

-

Semi-preparative HPLC system with UV detection

-

LC-MS/MS system for confirmation

Procedure:

-

Incubate hydromorphone with rat liver microsomes and UDPGA in phosphate buffer at 37°C.

-

After incubation, precipitate the crude H3G product using ethyl acetate.

-

Wash the precipitate with acetonitrile to remove unreacted hydromorphone and other impurities.

-

Purify the crude H3G using semi-preparative HPLC with UV detection.

-

Confirm the chemical structure and purity of the final product using:

-

Enzymatic hydrolysis with β-glucuronidase, which should yield hydromorphone.

-

LC-MS/MS to determine the molecular mass.

-

Proton-NMR to confirm the attachment of the glucuronide moiety at the 3-phenolic position.

-

Quantification of Hydromorphone and H3G in Biological Samples

This protocol outlines a general method for the simultaneous quantification of hydromorphone and H3G in plasma or serum using LC-MS/MS.[4][13][14]

Objective: To accurately measure the concentrations of hydromorphone and H3G in biological matrices for pharmacokinetic and other studies.

Materials:

-

Plasma or serum samples

-

Internal standards (deuterated hydromorphone and deuterated H3G if available)

-

Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)

-

HPLC column (e.g., C18)

-

Mobile phases (e.g., water and methanol with formic acid)

-

Tandem mass spectrometer with electrospray ionization (ESI)

Procedure:

-

To a known volume of plasma/serum, add the internal standards.

-

Precipitate proteins by adding a protein precipitation solvent.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.

-

Construct calibration curves using standards of known concentrations to determine the concentrations in the unknown samples.

Visualizations

Metabolic Pathway of Hydromorphone to H3G

Caption: Metabolic conversion of hydromorphone to H3G via UGT2B7.

Experimental Workflow for In Vitro Glucuronidation Assay

Caption: Workflow for in vitro hydromorphone glucuronidation assay.

Logical Relationship of Factors Influencing Hydromorphone Metabolism

Caption: Factors influencing hydromorphone metabolism and H3G accumulation.

References

- 1. Regulation of UGT2B Expression and Activity by miR-216b-5p in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pain management in chronic kidney disease: the pharmacokinetics and pharmacodynamics of hydromorphone and hydromorphone-3-glucuronide in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Human UGT2B7 Gene Expression in Transgenic Mice by the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of UGT2B Expression and Activity by miR-216b-5p in Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UGT2B7 - Wikipedia [en.wikipedia.org]

- 10. UGT2B7-mediated drug–drug interaction between cannabinoids and hydromorphone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pain management in chronic kidney disease: The pharmacokinetics and pharmacodynamics of hydromorphone and hydromorphone-3-glucuronide in hemodialysis patients | Journal of Opioid Management [wmpllc.org]

- 12. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Hydromorphone-3-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydromorphone-3-glucuronide (B1257947) (H3G) is the primary metabolite of the potent opioid analgesic, hydromorphone. Unlike its parent compound, H3G is devoid of analgesic properties and is recognized as a neuroexcitatory agent.[1][2] Accumulation of H3G in the central nervous system has been implicated in adverse effects such as allodynia, myoclonus, and seizures, particularly in patients receiving high doses of hydromorphone or those with compromised renal function.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of H3G, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing proposed signaling pathways and experimental workflows.

Introduction

Hydromorphone is a semi-synthetic opioid agonist widely used for the management of moderate to severe pain. It is metabolized in the liver primarily through glucuronidation to hydromorphone-3-glucuronide (H3G).[2] While initially considered an inactive metabolite, emerging evidence has demonstrated that H3G possesses intrinsic neuroexcitatory properties.[1][3] Understanding the pharmacological profile of H3G is crucial for optimizing the safe and effective use of hydromorphone, particularly in clinical scenarios where metabolite accumulation is a concern.

Pharmacodynamics

Receptor Binding Affinity

Hydromorphone-3-glucuronide exhibits negligible affinity for classical opioid receptors, which explains its lack of analgesic activity.[1] Its neuroexcitatory effects are believed to be mediated through non-opioid pathways. While direct binding studies on H3G are limited, research on the analogous compound, morphine-3-glucuronide (B1234276) (M3G), suggests potential interactions with the Toll-like receptor 4 (TLR4) and indirect modulation of the N-methyl-D-aspartate (NMDA) receptor complex.

| Receptor/Site | Ligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Mu-Opioid | [³H]-DAMGO | Rat Brain Homogenates | > 10,000 | Not Reported | Implied from multiple sources stating no significant affinity.[1][2] |

| Delta-Opioid | [³H]-DPDPE | Not Reported | Not Reported | Not Reported | Generally accepted to have no significant affinity. |

| Kappa-Opioid | [³H]-U69593 | Not Reported | Not Reported | Not Reported | Generally accepted to have no significant affinity. |

| Toll-Like Receptor 4 (TLR4) | Not Reported | Not Reported | Not Reported | Not Reported | Interaction is inferred from studies on the analogous M3G.[4][5] |

| NMDA Receptor | Not Reported | In vitro binding studies for M3G | Very Low Affinity | Not Reported | H3G is presumed to act similarly to M3G, which has very low affinity for known binding sites on the NMDA receptor complex.[6] |

Table 1: Receptor Binding Affinities of Hydromorphone-3-glucuronide.

In Vivo Neuroexcitatory Effects

Intracerebroventricular (i.c.v.) administration of H3G in rats has been shown to induce a dose-dependent range of neuroexcitatory behaviors. These effects are not attenuated by opioid antagonists, further supporting a non-opioid mediated mechanism.

| Species | Route of Administration | Observed Effects | ED₅₀ | Reference |

| Rat (Sprague-Dawley) | Intracerebroventricular (i.c.v.) | Chewing, rearing, myoclonus, ataxia, tonic-clonic convulsions. | 2.3 (± 0.1) µg | [7] |

Table 2: In Vivo Neuroexcitatory Effects of Hydromorphone-3-glucuronide.

Proposed Mechanisms of Neuroexcitation

The precise signaling pathways underlying H3G-induced neuroexcitation are still under investigation. However, based on studies of the structurally similar M3G, a leading hypothesis involves the activation of the innate immune receptor Toll-like receptor 4 (TLR4).

References

- 1. benchchem.com [benchchem.com]

- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 101.200.202.226 [101.200.202.226]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 101.200.202.226 [101.200.202.226]

- 7. ClinPGx [clinpgx.org]

The Neuroexcitatory Profile of Hydromorphone-3-Glucuronide: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydromorphone, a potent semi-synthetic opioid analgesic, undergoes extensive hepatic metabolism, primarily through glucuronidation, to form hydromorphone-3-glucuronide (B1257947) (H3G).[1][2] Unlike its parent compound, H3G lacks analgesic properties and has been identified as a potent neuroexcitant.[3] Accumulation of H3G in the central nervous system (CNS) has been implicated in a range of adverse neuroexcitatory effects observed in clinical settings, particularly with high doses or prolonged administration of hydromorphone, and in patients with renal impairment.[4][5] These effects can include myoclonus, allodynia, seizures, and general agitation.[6][7] This technical guide provides a comprehensive overview of the in vivo neuroexcitatory effects of H3G, detailing experimental methodologies, presenting quantitative data, and illustrating key pathways and workflows.

Introduction

While hydromorphone is an effective analgesic, the clinical utility of its long-term, high-dose administration can be limited by the emergence of neuroexcitatory side effects.[6][7] A growing body of evidence points to the active metabolite, H3G, as a primary contributor to this phenomenon.[8][9] Understanding the pharmacological profile and mechanism of action of H3G is crucial for optimizing pain management strategies, developing safer opioid analgesics, and managing patient populations at higher risk for metabolite accumulation, such as the elderly and those with compromised renal function.[4][10] This document synthesizes the current in vivo research on H3G's neuroexcitatory properties.

In Vivo Neuroexcitatory Effects of H3G

Intracerebroventricular (i.c.v.) administration of H3G in animal models, primarily Sprague-Dawley rats, has been shown to induce a dose-dependent spectrum of neuroexcitatory behaviors.[8][11] These manifestations are indicative of CNS hyperexcitability and are summarized in the tables below.

Quantitative Analysis of H3G-Induced Neuroexcitation

Studies have quantified the neuroexcitatory potency of H3G, often in comparison to morphine-3-glucuronide (B1234276) (M3G), the analogous metabolite of morphine.

| Parameter | Hydromorphone-3-glucuronide (H3G) | Morphine-3-glucuronide (M3G) | Reference |

| ED50 (µg, i.c.v.) | 2.3 (± 0.1) | 6.1 (± 0.6) | [8] |

| Relative Potency | Approximately 2.5-fold more potent than M3G | - | [8][12] |

Table 1: Comparative Potency of H3G and M3G in Inducing Neuroexcitation in Rats.

| Observed Behavior | Description | Dose Range (H3G, i.c.v.) | Reference |

| Myoclonic Jerks | Sudden, brief, involuntary muscle twitching. | 1 - 3 µg | [8] |

| Chewing | Stereotyped, non-nutritive chewing movements. | 1 - 3 µg | [8][11] |

| Wet-Dog-Shakes | Rapid, rotational shaking of the head and body. | 1 - 3 µg | [8] |

| Rearing | Standing on hind legs, often unsupported. | 1 - 3 µg | [8][11] |

| Tonic-Clonic Convulsions | Severe seizures with loss of consciousness and violent muscle contractions. | 1 - 3 µg | [8][11] |

| Explosive Motor Behavior | Sudden, uncontrolled bursts of movement. | 1 - 3 µg | [8] |

| Grooming | Repetitive cleaning and licking behaviors. | 1 - 3 µg | [8] |

| Exploring | Increased locomotion and investigation of the environment. | 1 - 3 µg | [8] |

| General Activity | Overall increase in motor activity. | 1 - 3 µg | [8] |

| Eating | Pica or non-nutritive eating behavior. | 1 - 3 µg | [8] |

| Staring | Fixed gaze, unresponsive to external stimuli. | 1 - 3 µg | [8] |

| Ataxia | Lack of voluntary coordination of muscle movements. | 1 - 3 µg | [8][11] |

| Righting Reflex | Altered ability to return to an upright position. | 1 - 3 µg | [8] |

| Body Posture | Abnormal postures, such as hunched back. | 1 - 3 µg | [8] |

| Touch Evoked Agitation | Hyper-reactivity and agitation in response to tactile stimuli (allodynia). | 1 - 3 µg | [8] |

Table 2: Dose-Dependent Neuroexcitatory Behaviors Induced by Intracerebroventricular H3G in Rats.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies to characterize the neuroexcitatory effects of H3G.

Animal Model and Surgical Preparation

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water provided ad libitum.

-

Surgical Implantation: Rats are anesthetized, and a stainless steel guide cannula is stereotaxically implanted into the lateral cerebral ventricle. The cannula is secured to the skull with dental cement. Animals are allowed a recovery period of at least seven days prior to drug administration.[8][9]

Drug Administration

-

Procedure: A 1 µL volume of H3G, M3G, or vehicle (saline) is injected directly into the cerebral ventricle via the implanted cannula.[8][9]

-

Dosage: Doses for H3G typically range from 1 to 3 µg, while M3G doses range from 2 to 7 µg for comparative studies.[8][12]

Behavioral Assessment

-

Scoring: A comprehensive behavioral scoring system is utilized to quantify the extent of neuroexcitation. This involves observing and scoring a predefined list of behaviors.

-

Observation Period: Behavioral assessments are conducted immediately before the i.c.v. injection and at specified time points post-injection (e.g., 5, 15, 25, 35, 50, 65, and 80 minutes).[8][9]

-

Parameters: Fifteen different behaviors are typically monitored, including myoclonic jerks, chewing, wet-dog-shakes, rearing, tonic-clonic-convulsions, explosive motor behavior, grooming, exploring, general activity, eating, staring, ataxia, righting reflex, body posture, and touch-evoked agitation.[8][12]

Visualizations: Pathways and Workflows

To better illustrate the processes and proposed mechanisms, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of hydromorphone to H3G and its entry into the CNS.

Caption: Workflow for in vivo assessment of H3G-induced neuroexcitation.

Caption: Proposed (non-opioid) mechanism of H3G-induced neuroexcitation.

Mechanism of Action

The neuroexcitatory effects of H3G are not mediated through classical opioid receptors.[13][14] This is supported by the observation that naloxone, an opioid antagonist, does not reverse the symptoms. The structural similarity of H3G to M3G suggests a comparable mechanism of action. Research on M3G indicates that its excitatory effects may involve modulation of the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptor systems.[13] It is hypothesized that these metabolites may act as functional antagonists at inhibitory neurotransmitter receptors or as positive modulators at excitatory receptors, thereby disrupting the balance of neuronal activity in the CNS.[13][14] However, direct binding studies have shown low affinity for these receptors, suggesting an indirect mechanism of action.[14]

Clinical Implications and Future Directions

The accumulation of H3G is a significant clinical concern, particularly in patients receiving high-dose or long-term hydromorphone therapy, and in those with renal insufficiency where clearance of the metabolite is impaired.[15][10] The neuroexcitatory syndrome associated with H3G can be misdiagnosed as worsening pain, leading to an inappropriate escalation of the opioid dose, which in turn exacerbates the neurotoxicity.[6]

Opioid rotation, the practice of switching to a structurally different opioid (e.g., fentanyl or methadone), can be an effective strategy to manage H3G-induced neuroexcitation.[6] This allows for the clearance of H3G from the CNS while maintaining analgesia.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways of H3G in the CNS.

-

Developing strategies to mitigate H3G accumulation, such as co-administration of agents that enhance its clearance or block its neuroexcitatory effects.

-

Identifying genetic polymorphisms, for instance in the UGT2B7 enzyme, that may predispose individuals to higher rates of H3G formation and subsequent neurotoxicity.[10]

Conclusion

Hydromorphone-3-glucuronide is a pharmacologically active metabolite of hydromorphone that produces dose-dependent neuroexcitatory effects in vivo. These effects are independent of opioid receptor activity and are likely mediated through modulation of major excitatory and inhibitory neurotransmitter systems. A thorough understanding of H3G's pharmacology is essential for the safe and effective use of hydromorphone in the management of pain, and for the development of novel analgesics with improved safety profiles. The data and protocols summarized in this guide provide a foundational resource for researchers and clinicians in the field of pain management and drug development.

References

- 1. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydromorphone - Wikipedia [en.wikipedia.org]

- 5. Evidence for Neurotoxicity Due to Morphine or Hydromorphone Use in Renal Impairment: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydromorphone neuroexcitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. The excitatory effects of morphine-3-glucuronide are attenuated by LY274614, a competitive NMDA receptor antagonist, and by midazolam, an agonist at the benzodiazepine site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. researchgate.net [researchgate.net]

The Central Activity of Hydromorphone-3-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydromorphone-3-glucuronide (H3G), the primary metabolite of the potent opioid analgesic hydromorphone, is a centrally active compound. However, unlike its parent drug, H3G is devoid of analgesic properties and instead elicits a range of neuroexcitatory effects.[1][2][3] This technical guide provides an in-depth analysis of the central activity of H3G, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action. While direct research on H3G is somewhat limited, a strong body of evidence from studies on its structural and pharmacological analogue, morphine-3-glucuronide (B1234276) (M3G), provides significant insight into its function. This guide synthesizes the available information to present a comprehensive overview for researchers and professionals in drug development.

Central Nervous System Effects of H3G

Intracerebroventricular (i.c.v.) administration of H3G in animal models has been shown to induce a dose-dependent spectrum of neuroexcitatory behaviors. These effects are not mediated by classical opioid receptors and are not reversed by opioid antagonists.

Observed Neuroexcitatory Phenomena

Studies in rats have demonstrated that direct central administration of H3G can lead to:

-

Myoclonus (sudden, involuntary muscle jerks)

-

Allodynia (pain due to a stimulus that does not normally provoke pain)

-

Seizures (including tonic-clonic convulsions)

-

Agitation and behavioral irritability

The accumulation of H3G in the central nervous system (CNS) is considered a likely contributor to the neuroexcitatory side effects observed in some patients receiving high doses of hydromorphone, particularly those with renal impairment which can lead to metabolite accumulation.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data regarding the neuroexcitatory potency, blood-brain barrier permeability, and opioid receptor binding affinity of H3G and its analogues.

Table 1: Neuroexcitatory Potency of H3G and M3G

| Compound | Animal Model | Route of Administration | ED₅₀ (µg) for Behavioral Excitation | Relative Potency | Reference |

| Hydromorphone-3-glucuronide (H3G) | Sprague-Dawley Rat | Intracerebroventricular (i.c.v.) | 2.3 ± 0.1 | ~2.5x more potent than M3G | [3] |

| Morphine-3-glucuronide (M3G) | Sprague-Dawley Rat | Intracerebroventricular (i.c.v.) | 6.1 ± 0.6 | - | [3] |

Table 2: Blood-Brain Barrier Permeability

| Compound | Animal Model | Method | Permeability-Surface Area (PS) Product (µl/min/g) | Brain-to-Plasma Ratio | Reference |

| Morphine-3-glucuronide (M3G) | Rat | In situ brain perfusion | 0.14 | - | [5][6] |

| Morphine-3-glucuronide (M3G) | Rat | Intravenous bolus injection | 0.14 ± 0.02 | - | [6] |

| Morphine-3-glucuronide (M3G) | Guinea Pig | - | - | 0.02 | [5] |

| Morphine-3-glucuronide (M3G) | Mouse | - | - | 0.05 | [5] |

It is important to note that the low BBB permeability of M3G suggests that under normal physiological conditions, its entry into the CNS is limited. However, factors such as high systemic concentrations, prolonged exposure, or compromised BBB integrity could lead to clinically significant accumulation.

Table 3: Opioid Receptor Binding Affinity

H3G, much like M3G, exhibits a notable lack of affinity for the classical opioid receptors, which is consistent with its absence of analgesic activity.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Hydromorphone | µ (mu) | 0.6 | [7] |

| Morphine | µ (mu) | 1.2 | [7] |

| Morphine-6-glucuronide | µ (mu) | 0.6 | [7] |

| Hydromorphone-3-glucuronide (H3G) | µ, δ, κ | No significant binding reported | Inferred from lack of analgesic effect and data on M3G |

| Morphine-3-glucuronide (M3G) | µ, δ, κ | Negligible affinity | [8] |

Proposed Mechanisms of Action

The neuroexcitatory effects of H3G are believed to be mediated through non-opioid pathways. The primary mechanisms, extrapolated from research on M3G, involve the activation of the innate immune receptor Toll-like receptor 4 (TLR4) and subsequent indirect activation of the N-methyl-D-aspartate (NMDA) receptor.

Toll-like Receptor 4 (TLR4) Activation

There is growing evidence that 3-glucuronide metabolites of opioids can act as agonists at TLR4.[8][9][10][11][12] Activation of TLR4 in glial cells within the CNS is known to trigger the release of pro-inflammatory cytokines and other mediators that contribute to neuronal hyperexcitability.

Indirect NMDA Receptor Activation

The downstream signaling cascade initiated by TLR4 activation is thought to lead to an environment that facilitates the activation of NMDA receptors. Studies on M3G have shown that its neuroexcitatory effects can be attenuated by NMDA receptor antagonists.[13] This suggests that H3G may not directly bind to the NMDA receptor but rather creates a state of neuronal sensitization that lowers the threshold for NMDA receptor activation by endogenous glutamate.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for H3G-induced neuroexcitation.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of H3G's central activity.

Biochemical Synthesis of H3G

-

Objective: To produce H3G for pharmacological evaluation.

-

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from adult male Sprague-Dawley rats.

-

Incubation: Hydromorphone is incubated with the rat liver microsomes in the presence of uridine-5'-diphosphoglucuronic acid (UDPGA).

-

Purification: The crude product is initially purified by ethyl acetate (B1210297) precipitation and washing with acetonitrile. Final purification is achieved using semi-preparative high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

-

Verification: The purity of the final H3G product is confirmed by HPLC with electrochemical and UV detection. The chemical structure is verified by enzymatic hydrolysis with β-glucuronidase and analysis of the product's HPLC retention time, as well as by tandem mass spectrometry (HPLC-MS-MS) to confirm the molecular mass. Proton-NMR is used to confirm the attachment of the glucuronide moiety at the 3-phenolic position.[4]

-

In Vivo Assessment of Neuroexcitatory Effects in Rats

-

Objective: To quantify the neuroexcitatory behaviors induced by intracerebroventricular administration of H3G.

-

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Preparation: A stainless steel guide cannula is stereotaxically implanted into the lateral ventricle of the brain and secured. Animals are allowed to recover for several days.

-

Drug Administration: H3G, M3G, or vehicle is administered as a microinjection (e.g., 1 µL) into the lateral ventricle via the implanted cannula.

-

Behavioral Observation: A range of behaviors are scored by trained observers immediately before and at specified time points after the injection (e.g., 5, 15, 25, 35, 50, 65, and 80 minutes).

-

Scored Behaviors: These may include myoclonic jerks, chewing, wet-dog-shakes, rearing, tonic-clonic-convulsions, explosive motor behavior, grooming, exploring, general activity, eating, staring, ataxia, righting reflex, body posture, and touch-evoked agitation.

-

Data Analysis: The dose-response relationship is determined, and the ED₅₀ is calculated.[3]

-

Experimental Workflow Diagram

Caption: Workflow for in vivo assessment of H3G-induced neuroexcitation.

Conclusion and Future Directions

Hydromorphone-3-glucuronide is a centrally active metabolite that produces neuroexcitatory effects, likely through a non-opioid mechanism involving TLR4 and indirect NMDA receptor activation. While it has limited ability to cross the blood-brain barrier, its accumulation in the CNS can lead to adverse effects.

For drug development professionals, understanding the pharmacological profile of H3G is crucial for designing safer opioid analgesics and for managing the side effects of existing medications. Future research should focus on:

-

Directly quantifying the BBB permeability of H3G.

-

Confirming the interaction of H3G with TLR4 and elucidating the downstream signaling cascade.

-

Investigating potential strategies to mitigate H3G-induced neuroexcitation, such as the co-administration of TLR4 or NMDA receptor antagonists.

-

Exploring the genetic variability in H3G metabolism and transport, which may explain inter-individual differences in susceptibility to its neurotoxic effects.

By addressing these knowledge gaps, the scientific community can work towards developing more effective and safer pain management strategies.

References

- 1. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modelling of the blood-brain barrier transport of morphine-3-glucuronide studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poor permeability of morphine 3-glucuronide and morphine 6-glucuronide through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroexcitatory effects of morphine-3-glucuronide are dependent on Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The TLR4-Active Morphine Metabolite Morphine-3-Glucuronide Does Not Elicit Macrophage Classical Activation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of Opioids with TLR4—Mechanisms and Ramifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The excitatory effects of morphine-3-glucuronide are attenuated by LY274614, a competitive NMDA receptor antagonist, and by midazolam, an agonist at the benzodiazepine site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of Hydromorphone-3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydromorphone-3-glucuronide (B1257947) (H3G) is the primary metabolite of the potent opioid analgesic, hydromorphone. While hydromorphone exerts its therapeutic effects through interaction with opioid receptors in the central nervous system (CNS), the accumulation of H3G has been associated with neuroexcitatory phenomena, including allodynia, myoclonus, and seizures.[1][2] A critical determinant of the CNS effects of H3G is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. This technical guide provides an in-depth analysis of the current understanding of H3G's BBB permeability, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways.

Given the limited direct research on H3G's BBB permeability, data from its close structural analogue, morphine-3-glucuronide (B1234276) (M3G), is frequently referenced in the scientific literature to infer the properties of H3G. This guide will similarly leverage data on M3G where direct H3G data is unavailable, with clear indications of this substitution.

Data Presentation: Quantitative Assessment of Opioid-3-Glucuronide BBB Permeability

The permeability of the BBB to opioid metabolites like H3G is generally low due to their hydrophilic nature. The following tables summarize the available quantitative data for M3G, which serves as the primary surrogate for understanding H3G's BBB transport characteristics.

| Parameter | Value | Species | Method | Reference |

| Permeability-Surface Area (PS) Product | ||||

| M3G | 0.14 ± 0.02 µL/min/g | Rat | Intravenous Bolus Injection | [3] |

| Morphine (for comparison) | 3.52 ± 0.61 µL/min/g | Rat | Internal Carotid Perfusion | [3] |

| Brain Uptake (% injected dose per g) | ||||

| M3G (at 60 min) | 0.0060 ± 0.0003 % | Rat | Intravenous Bolus Injection | [3] |

| Brain-to-Plasma Concentration Ratio | ||||

| M3G (Total) | 0.02 | Guinea Pig | Morphine Administration | [4] |

| M3G (Total) | 0.05 | Mouse | Morphine Administration | [4] |

| Cerebrospinal Fluid (CSF)-to-Plasma Ratio | ||||

| M3G | 0.06 | Rabbit | [4] | |

| Unbound Brain ECF-to-Blood Ratio (Steady State) | ||||

| M3G | 0.08 ± 0.02 | Rat | Microdialysis | [5] |

| M3G (with Probenecid) | 0.16 ± 0.05 | Rat | Microdialysis | [5] |

Experimental Protocols

The study of H3G's BBB permeability and its neuroexcitatory effects involves a variety of sophisticated in vivo and in vitro techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Methodologies

1. Intracerebral Microdialysis for Unbound Brain Extracellular Fluid (ECF) Concentration

This technique allows for the in vivo sampling of unbound molecules in the brain's extracellular space, providing a direct measure of the concentration of a substance that has crossed the BBB.

-

Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum). The animals are allowed to recover for a minimum of 24 hours post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., CMA 12, 20 kDa cut-off, 2 mm membrane) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: H3G or M3G is administered systemically, typically via intravenous infusion, to achieve steady-state plasma concentrations.

-

Analysis: The concentration of the analyte in the dialysate is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In Vivo Recovery: The in vivo recovery of the probe is determined to calculate the absolute concentration of the analyte in the ECF. This can be done using the retrodialysis method.[4]

2. In Situ Brain Perfusion

This method is used to measure the unidirectional influx of a substance across the BBB, independent of systemic circulation.

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated. The external carotid artery is ligated.

-

Perfusion: The brain is perfused for a short period (e.g., 30 seconds) with a physiological buffer containing the radiolabeled or unlabeled test compound (e.g., [3H]H3G) at a known concentration.

-

Tissue Collection and Analysis: Following perfusion, the brain is removed, and the amount of the compound that has entered the brain tissue is quantified.

-

Calculation of Permeability: The brain uptake clearance (Kin) or the permeability-surface area (PS) product is calculated from the amount of substance in the brain and the concentration in the perfusate.

3. Intracerebroventricular (ICV) Administration for Neuroexcitatory Effects

This protocol directly introduces H3G into the cerebral ventricles to bypass the BBB and assess its central effects.

-

Cannula Implantation: Adult male Sprague-Dawley rats undergo stereotaxic surgery to implant a stainless steel guide cannula into a lateral ventricle. Animals are allowed a one-week recovery period.

-

Drug Administration: A specific dose of H3G (e.g., 1-10 µg) dissolved in a small volume of vehicle (e.g., 1-5 µL of saline) is injected directly into the ventricle via an injection cannula inserted into the guide cannula.

-

Behavioral Observation: Following the injection, the animals are observed for a range of neuroexcitatory behaviors, which are scored at predefined time points. These behaviors can include myoclonus (muscle jerks), chewing, wet-dog shakes, rearing, and tonic-clonic convulsions.

In Vitro Methodologies

1. Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells, particularly those transfected with the human MDR1 gene (encoding P-glycoprotein), are a widely used in vitro model to assess the potential for a compound to be a substrate of this major efflux transporter at the BBB.

-

Cell Culture: MDCK-MDR1 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: The test compound (H3G) is added to either the apical (luminal) or basolateral (abluminal) chamber of the Transwell plate.

-

Sampling: At specified time intervals, samples are taken from the receiver chamber.

-

Quantification: The concentration of H3G in the samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.

2. Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it another useful in vitro model for predicting drug absorption and BBB permeability. The protocol is similar to the MDCK cell assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative signaling pathway for H3G-induced neuroexcitation.

Caption: Experimental workflow for intracerebral microdialysis.

Caption: Workflow for MDCK-MDR1 permeability assay.

Conclusion

Future research should focus on obtaining direct quantitative data on H3G's BBB transport kinetics to confirm the inferences made from M3G studies. The use of advanced in vitro models, such as microfluidic "BBB-on-a-chip" systems, and further in vivo studies employing techniques like intracerebral microdialysis will be crucial in elucidating the precise mechanisms of H3G transport and its role in opioid-associated neurotoxicity. A more comprehensive understanding of H3G's BBB permeability is essential for the development of safer opioid therapies and for the effective management of pain in vulnerable patient populations.

References

- 1. Hydromorphone - Wikipedia [en.wikipedia.org]

- 2. Poor permeability of morphine 3-glucuronide and morphine 6-glucuronide through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modelling of the blood-brain barrier transport of morphine-3-glucuronide studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling of the blood-brain barrier transport of morphine-3-glucuronide studied using microdialysis in the rat: involvement of probenecid-sensitive transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Accumulation of Histamine H3 Receptor Antagonists in Patients with Renal Impairment: A Technical Guide

Disclaimer: Information regarding a specific compound designated "H3G" is not publicly available. This document uses Pitolisant (B1243001), a well-characterized histamine (B1213489) H3 receptor antagonist/inverse agonist, as a representative molecule to discuss the pharmacokinetic implications of this drug class in patients with renal impairment. The data and recommendations provided herein pertain to Pitolisant and should not be directly extrapolated to other compounds without specific clinical investigation.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the accumulation of histamine H3 receptor (H3R) antagonists in individuals with compromised renal function. The guide summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes associated pathways and workflows.

Introduction to Histamine H3 Receptor Antagonism and Renal Impairment

Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters.[1] Antagonists of the H3 receptor, therefore, increase the release of these neurotransmitters, leading to enhanced wakefulness and cognitive function.[2] This mechanism has led to the development of H3R antagonists for neurological conditions such as narcolepsy.[2]

Given that the kidneys are a primary route of elimination for many pharmaceuticals, renal impairment can significantly alter the pharmacokinetic profile of drugs, leading to accumulation and potential toxicity.[3] Understanding the impact of reduced renal function on the disposition of H3R antagonists is crucial for safe and effective dosing in this patient population.

Quantitative Pharmacokinetic Data in Renal Impairment

The following table summarizes the pharmacokinetic parameters of Pitolisant in subjects with varying degrees of renal impairment compared to subjects with normal renal function. The data is derived from a dedicated renal impairment study where subjects received a single oral dose of Pitolisant.

| Renal Function Category | eGFR (mL/min/1.73 m²) | Cmax Ratio (Impaired/Normal) | AUC Ratio (Impaired/Normal) | Recommended Maximum Daily Dose |

| Mild Impairment | 60-89 | ~2-fold | ~2-fold | No dosage adjustment necessary |

| Moderate Impairment | 30-59 | ~2-fold | ~2-fold | 17.8 mg once daily |

| Severe Impairment | 15-29 | ~2-fold | ~2-fold | 17.8 mg once daily |

| End-Stage Renal Disease (ESRD) | <15 | Unknown | Unknown | Not Recommended |

Data compiled from FDA clinical pharmacology reviews and product monographs.[4][5][6]

Experimental Protocols

The following section outlines a representative experimental protocol for a clinical pharmacokinetic study of a histamine H3 receptor antagonist in patients with renal impairment, based on FDA guidance and published study designs for Pitolisant.[5][7]

Study Design

A multi-center, open-label, parallel-group, single-dose pharmacokinetic study is conducted.

-

Study Population:

-

Healthy subjects with normal renal function (eGFR ≥ 90 mL/min/1.73 m²).

-

Patients with mild renal impairment (eGFR 60-89 mL/min/1.73 m²).

-

Patients with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²).

-

Patients with severe renal impairment (eGFR 15-29 mL/min/1.73 m²).

-

-

Inclusion/Exclusion Criteria: Subjects are screened based on their renal function, as determined by the estimated glomerular filtration rate (eGFR). Key exclusion criteria include any clinically significant illness other than the condition leading to renal impairment that could interfere with the study.[8]

-

Dosing: A single oral dose of the investigational drug is administered to all participants.

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to determine the plasma concentrations of the parent drug and its major metabolites.

-

Bioanalytical Method: Plasma concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t½), are calculated using non-compartmental analysis. Statistical comparisons are made between the renal impairment groups and the healthy control group to assess the impact of renal function on the drug's pharmacokinetics.

Visualizations

Signaling Pathway

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow

Caption: Workflow of a Pharmacokinetic Study in Renal Impairment.

Conclusion and Recommendations

The accumulation of histamine H3 receptor antagonists, as exemplified by Pitolisant, is significantly increased in patients with moderate to severe renal impairment. The systemic exposure (AUC) and peak plasma concentrations (Cmax) can be approximately two-fold higher in these patient populations compared to individuals with normal renal function.[4]

Based on these findings, the following recommendations are crucial for the development and clinical use of H3R antagonists:

-

Dose Adjustment: Dose reduction is necessary for patients with moderate and severe renal impairment to avoid potential adverse effects associated with increased drug exposure.

-

Monitoring: Patients with renal impairment receiving H3R antagonists should be monitored for any signs of adverse drug reactions.

-

ESRD: The use of H3R antagonists is generally not recommended in patients with end-stage renal disease due to the lack of pharmacokinetic data in this population.

Further research is warranted to fully characterize the pharmacokinetic profiles of other H3R antagonists in the context of renal impairment to ensure their safe and effective use in this vulnerable patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. allucent.com [allucent.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing | FDA [fda.gov]

- 7. Design and conduct considerations for studies in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

The Role of Heroin-3-Glucuronide in Opioid-Induced Hyperalgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration, intended to relieve pain, leads to a state of heightened pain sensitivity. This complex and clinically significant problem can contribute to dose escalation, reduced analgesic efficacy, and an increased risk of overdose. While the mechanisms underlying OIH are multifactorial, a growing body of evidence points to the active metabolites of opioids as key contributors. This technical guide provides an in-depth examination of the role of heroin-3-glucuronide (H3G), a major metabolite of heroin and morphine (where it is known as morphine-3-glucuronide (B1234276) or M3G), in the pathogenesis of OIH. We will delve into the quantitative data from key preclinical studies, detail the experimental protocols used to elucidate these findings, and visualize the core signaling pathways involved.

Quantitative Data on H3G-Induced Hyperalgesia

The pro-nociceptive effects of H3G have been quantified in several rodent models of OIH. These studies typically involve the direct administration of H3G and the subsequent measurement of changes in pain thresholds. The data consistently demonstrate that H3G induces both thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a normally non-painful touch).

Table 1: Effects of Intrathecal H3G (M3G) on Nociceptive Thresholds in Rats

| Parameter Measured | Animal Model | H3G (M3G) Dose (intrathecal) | Time Point | Change from Baseline | Reference |

| Thermal Hyperalgesia | Sprague-Dawley Rat | 0.75 µg | 4 hours | Significant decrease in paw withdrawal latency | [1] |

| (Paw Withdrawal Latency) | (from ~9.4s to a lower value indicating hyperalgesia) | ||||

| Mechanical Allodynia | Sprague-Dawley Rat | 0.75 µg | 4 hours | Significant decrease in paw withdrawal threshold | [1] |

| (Paw Withdrawal Threshold) | (indicating increased sensitivity to mechanical stimuli) |

Table 2: H3G (M3G)-Induced Pro-Inflammatory Cytokine Production

| Cytokine | In Vitro Model | H3G (M3G) Concentration | Outcome | Reference |

| Interleukin-1β (IL-1β) | Mouse BV-2 microglial cells | 10 µM | Increased production of IL-1β | [1] |

These data highlight the potent ability of H3G to induce a hyperalgesic state and stimulate the release of pro-inflammatory mediators from glial cells, a key cellular player in OIH.

Core Signaling Pathways in H3G-Induced Hyperalgesia

The hyperalgesic effects of H3G are not mediated by classical opioid receptors. Instead, research has identified a distinct signaling cascade initiated by the interaction of H3G with the innate immune receptor, Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade within glial cells, primarily microglia and astrocytes, leading to the production of pro-inflammatory cytokines and ultimately, central sensitization and pain amplification.

H3G-TLR4 Signaling Cascade

The binding of H3G to the TLR4/MD-2 complex on the surface of microglia initiates a MyD88-dependent signaling pathway. This leads to the activation of downstream kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), and the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), which are then released and act on neurons to enhance their excitability and contribute to the hyperalgesic state.

Glial-Neuronal Interaction in OIH

The pro-inflammatory cytokines released by activated glial cells, such as IL-1β, act on receptors on both pre- and post-synaptic neurons in the spinal cord dorsal horn. This leads to an increase in neuronal excitability, a reduction in the threshold for activation of nociceptive neurons, and an overall amplification of pain signals, manifesting as hyperalgesia.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of H3G in OIH.

Animal Model and Intrathecal Administration

-

Animal Model: Adult male Sprague-Dawley rats are commonly used for in vivo experiments.[1]

-

Intrathecal Catheter Implantation: For direct delivery of substances to the spinal cord, rats are anesthetized and a polyethylene (B3416737) catheter is implanted into the intrathecal space at the lumbar level. The catheter is secured and externalized at the back of the neck. Animals are allowed to recover for several days before experiments.

-

Drug Administration: H3G (M3G) is dissolved in sterile saline and administered intrathecally in a small volume, followed by a flush with saline to ensure delivery to the spinal cord.[1] A typical dose is 0.75 µg.[1]

Behavioral Testing for Hyperalgesia

A crucial aspect of OIH research is the objective measurement of pain-related behaviors. All testing should be conducted by an experimenter blinded to the treatment groups.

-

Thermal Hyperalgesia (Hargreaves Test):

-

Rats are habituated to the testing apparatus, which consists of individual plexiglass enclosures on a glass floor.

-

A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

-

The latency to paw withdrawal from the heat stimulus is recorded automatically.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Baseline measurements are taken before drug administration, and testing is repeated at specific time points after administration. A decrease in withdrawal latency indicates thermal hyperalgesia.[1]

-

-

Mechanical Allodynia (von Frey Test):

-

Rats are placed in enclosures with a wire mesh floor, allowing access to the plantar surface of the hind paws.

-

A series of calibrated von Frey filaments with increasing bending forces are applied to the mid-plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.[1]

-

Molecular Biology Techniques

-

Western Blotting for p38 MAPK Activation:

-

Tissue Collection and Lysis: At the end of the experiment, animals are euthanized, and the lumbar spinal cord is rapidly dissected and homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated (activated) form of p38 MAPK. A separate blot is probed with an antibody for total p38 MAPK to serve as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The density of the bands is quantified, and the ratio of phosphorylated p38 to total p38 is calculated to determine the level of activation.

-

-

Immunohistochemistry for Glial Activation:

-

Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryoprotected in sucrose (B13894) solution.

-

Sectioning: Transverse sections of the lumbar spinal cord are cut on a cryostat.

-

Staining:

-

The sections are washed and permeabilized.

-

Non-specific binding is blocked using a blocking solution (e.g., normal goat serum).

-

Sections are incubated with primary antibodies against markers of glial activation: Iba1 for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.

-

After washing, sections are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis: The stained sections are imaged using a fluorescence or confocal microscope. The intensity of Iba1 and GFAP staining and the morphology of the glial cells are analyzed to assess the degree of activation. Reactive microglia exhibit a more amoeboid morphology, while reactive astrocytes show hypertrophy and increased GFAP expression.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly implicates heroin-3-glucuronide as a significant contributor to opioid-induced hyperalgesia. Through its interaction with TLR4 on glial cells, H3G initiates a neuroinflammatory cascade that leads to central sensitization and a state of heightened pain. The detailed experimental protocols and signaling pathways outlined here provide a framework for researchers and drug development professionals to further investigate this phenomenon.

Future research should focus on:

-

Translational Studies: Validating the role of H3G and the TLR4 pathway in human OIH.

-

Therapeutic Targeting: Developing selective antagonists for the H3G-TLR4 interaction as a potential non-opioid therapy to prevent or reverse OIH.

-

Biomarker Discovery: Identifying biomarkers of H3G-induced glial activation that could be used to diagnose and monitor OIH in clinical settings.

A deeper understanding of the contribution of H3G to OIH is crucial for the development of safer and more effective opioid-based pain management strategies. By targeting the underlying mechanisms of this paradoxical side effect, it may be possible to uncouple the analgesic properties of opioids from their pro-nociceptive consequences.

References

The Potential Role of H3K36 Trimethylation in the Development of Opioid Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid tolerance, a significant challenge in pain management, involves complex neuroadaptive changes. While epigenetic mechanisms, particularly histone acetylation and H3K9 methylation, are known to play a role, the involvement of histone H3 lysine (B10760008) 36 trimethylation (H3K36me3), colloquially referred to as H3G, remains a nascent and largely unexplored area of investigation. This technical guide synthesizes the current understanding of epigenetic regulation in opioid tolerance, highlights the known functions of H3K36me3 in neuronal processes, and extrapolates a potential role for this histone mark in the development of tolerance to opioids. We provide an overview of the key enzymes that regulate H3K36me3, detail relevant experimental protocols, and propose future research directions to elucidate the precise contribution of this epigenetic modification to opioid-induced neuroplasticity.

Introduction: The Epigenetic Landscape of Opioid Tolerance

Chronic opioid exposure leads to a state of tolerance, where the analgesic efficacy of the drug diminishes over time, necessitating dose escalation and increasing the risk of dependence and overdose. At the molecular level, tolerance is associated with profound and lasting changes in gene expression within the brain's reward and pain-processing circuits.[1] Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key mediators of these long-term neuroadaptations.[2][3]

Current research has primarily focused on two major types of histone modifications in the context of opioid action:

-

Histone Acetylation: Generally associated with transcriptional activation, increased histone acetylation has been observed in response to chronic opioid administration.[3]

-

Histone H3 Lysine 9 (H3K9) Methylation: Primarily a repressive mark, alterations in H3K9 methylation, particularly demethylation, have been linked to changes in gene expression following opioid exposure.[4]

While these modifications have provided valuable insights, the complete epigenetic picture of opioid tolerance is far from complete. This guide focuses on a less-explored but potentially critical player: Histone H3 Lysine 36 Trimethylation (H3K36me3) .

H3K36 Trimethylation: A Primer

H3K36me3 is a highly conserved histone modification predominantly found within the body of actively transcribed genes. It is associated with several key nuclear processes:

-

Transcriptional Elongation: H3K36me3 is deposited co-transcriptionally by the histone methyltransferase SETD2 and serves as a mark of active transcription.

-

Splicing Regulation: This mark is involved in regulating alternative splicing by recruiting splicing factors.

-

DNA Repair: H3K36me3 plays a role in the DNA damage response by facilitating the recruitment of repair proteins.

-

Preventing Cryptic Transcription: It helps to suppress transcription from cryptic start sites within gene bodies.[5]

Given its fundamental roles in regulating gene expression and maintaining genomic integrity, it is plausible that dysregulation of H3K36me3 could contribute to the aberrant gene expression profiles observed in opioid tolerance.

The Machinery of H3K36me3 Regulation

The levels of H3K36me3 are dynamically regulated by the opposing activities of histone methyltransferases ("writers") and demethylases ("erasers").

Table 1: Key Regulators of H3K36 Trimethylation

| Enzyme Class | Enzyme | Function | Known Roles in the CNS |

| Writers | SETD2 | Primary H3K36 trimethyltransferase in mammals. | Essential for proper hippocampal lamination and neuronal maturation.[6] |

| NSD1 | H3K36 mono- and di-methyltransferase. | Implicated in developmental disorders with neurological features.[7] | |

| NSD2 | H3K36 mono- and di-methyltransferase. | Linked to neurodevelopmental disorders and plays a role in synaptic gene regulation.[7] | |

| Erasers | KDM4A (JMJD2A) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Implicated in various cancers; role in CNS is less clear.[8] |

| KDM4B (JMJD2B) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Involved in neuronal development and has been linked to depression-like phenotypes.[9] | |

| KDM4C (JMJD2C) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Role in embryonic stem cell identity. | |

| KDM4D (JMJD2D) | H3K9me3/me2 and H3K36me3/me2 demethylase. | Implicated in depression and stress-related disorders.[9] |

Hypothesized Role of H3K36me3 in Opioid Tolerance

While direct evidence is currently lacking, we can formulate a hypothesis for the potential involvement of H3K36me3 in opioid tolerance based on its known functions and the pathophysiology of tolerance.

Chronic opioid exposure leads to widespread transcriptional reprogramming. It is plausible that this involves alterations in H3K36me3 patterns to facilitate or suppress the expression of genes critical for neuronal adaptation. For instance, changes in H3K36me3 could affect the expression or alternative splicing of genes encoding opioid receptors, downstream signaling molecules, or ion channels, all of which are known to be dysregulated in tolerance.

Below is a diagram illustrating the hypothesized signaling pathway.

Experimental Protocols for Investigating H3K36me3 in Opioid Tolerance

To test the hypothesis that H3K36me3 plays a role in opioid tolerance, a combination of molecular and behavioral assays is required.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This is the gold-standard technique to map the genome-wide distribution of H3K36me3.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Establish an opioid tolerance model in rodents (e.g., mice or rats) through repeated morphine or heroin administration. Include a saline-treated control group.

-

Tissue Collection: Euthanize animals and rapidly dissect brain regions of interest, such as the nucleus accumbens (NAc), ventral tegmental area (VTA), or periaqueductal gray (PAG).

-

Chromatin Preparation: Crosslink protein-DNA complexes with formaldehyde. Lyse cells and shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin with a specific antibody against H3K36me3. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.

-

DNA Purification: Wash the beads to remove non-specific binding, elute the chromatin, and reverse the crosslinks. Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to the reference genome, perform peak calling to identify regions enriched for H3K36me3, and conduct differential binding analysis between opioid- and saline-treated groups to identify genes with altered H3K36me3 levels.

Western Blotting

To assess global changes in H3K36me3 levels and the expression of its regulatory enzymes.

Table 2: Western Blotting Protocol Summary

| Step | Description |

| 1. Protein Extraction | Homogenize brain tissue and perform histone extraction or whole-cell lysis. |

| 2. Protein Quantification | Determine protein concentration using a BCA or Bradford assay. |

| 3. SDS-PAGE | Separate proteins by size on a polyacrylamide gel. |

| 4. Protein Transfer | Transfer separated proteins to a PVDF or nitrocellulose membrane. |

| 5. Blocking | Block non-specific binding sites on the membrane with BSA or non-fat milk. |

| 6. Primary Antibody Incubation | Incubate the membrane with primary antibodies against H3K36me3, SETD2, KDM4A/B, etc., and a loading control (e.g., total H3). |

| 7. Secondary Antibody Incubation | Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. |

| 8. Detection | Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |

| 9. Quantification | Quantify band intensities and normalize to the loading control. |

Behavioral Assays for Opioid Tolerance

To assess the functional consequences of manipulating H3K36me3 levels or the activity of its regulators.

-

Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source. A decrease in latency in opioid-treated animals indicates the development of analgesic tolerance.

-

Hot Plate Test: Measures the latency for a rodent to show a pain response (e.g., licking a paw or jumping) when placed on a heated surface.

-

Von Frey Test: Assesses mechanical allodynia using calibrated filaments applied to the paw.

These behavioral tests should be performed in conjunction with genetic or pharmacological manipulations of H3K36me3-modifying enzymes in specific brain regions (e.g., via viral-mediated gene expression or knockdown, or local infusion of small molecule inhibitors).

Current Evidence and Future Directions

To date, the scientific literature has not established a direct, causal link between H3K36me3 and the development of opioid tolerance. Studies on the epigenetic effects of opioids have primarily focused on histone acetylation and methylation at other lysine residues, such as H3K9 and H3K27.[1][10]

However, the known roles of H3K36me3 in regulating gene expression, splicing, and DNA repair in neurons strongly suggest that it is a plausible candidate for involvement in the complex neuroadaptations underlying opioid tolerance.[5] The histone demethylase JMJD3, which targets H3K27me3, has been shown to mediate heroin-induced plasticity, indicating that specific histone demethylases are indeed involved in opioid action.[11][12][13]

Future research should focus on:

-

Genome-wide mapping of H3K36me3 in relevant brain regions of opioid-tolerant animals using ChIP-seq.

-

Investigating the expression and activity of H3K36me3 "writers" (SETD2, NSDs) and "erasers" (KDM4s) in response to chronic opioid exposure.

-

Utilizing genetic and pharmacological tools to manipulate H3K36me3 levels in vivo and assessing the impact on the development of opioid tolerance.

-

Exploring the downstream gene targets regulated by H3K36me3 in the context of opioid action.

-

Investigating potential crosstalk between H3K36me3 and other histone modifications known to be involved in opioid tolerance.[14]

Conclusion